molecular formula C5H4ClIN2O2 B2799498 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid CAS No. 2375262-05-6

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid

Cat. No.: B2799498
CAS No.: 2375262-05-6
M. Wt: 286.45
InChI Key: WSGFQOMYFAYLTA-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of chlorine and iodine substituents, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-bromo-1-methylpyrazole-3-carboxylic acid
  • 5-Chloro-4-fluoro-1-methylpyrazole-3-carboxylic acid
  • 5-Chloro-4-iodo-1-phenylpyrazole-3-carboxylic acid

Uniqueness

5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid is unique due to the presence of both chlorine and iodine substituents, which impart distinct chemical reactivity and biological activity. The combination of these halogens enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

5-chloro-4-iodo-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O2/c1-9-4(6)2(7)3(8-9)5(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGFQOMYFAYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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